molecular formula C28H26N2S B14379178 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate CAS No. 88064-52-2

1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate

Cat. No.: B14379178
CAS No.: 88064-52-2
M. Wt: 422.6 g/mol
InChI Key: XHOCBCQEFJJFDY-UHFFFAOYSA-M
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Description

1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with butan-2-yl and triphenyl groups, and a thiocyanate anion

Preparation Methods

The synthesis of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of pyridine with appropriate alkylating agents.

    Substitution with Butan-2-yl and Triphenyl Groups: The pyridinium core is then subjected to substitution reactions to introduce the butan-2-yl and triphenyl groups. This can be done using Grignard reagents or other organometallic compounds.

    Introduction of the Thiocyanate Anion: Finally, the thiocyanate anion is introduced through a metathesis reaction, where a suitable thiocyanate salt reacts with the substituted pyridinium compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyridinium core to a pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.

    Addition: Electrophilic addition reactions can occur at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiocyanate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate include other pyridinium salts and thiocyanate derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:

  • 1-Methyl-2,4,6-triphenylpyridinium thiocyanate
  • 1-(Butan-2-yl)-2,4,6-triphenylpyridinium chloride

Properties

CAS No.

88064-52-2

Molecular Formula

C28H26N2S

Molecular Weight

422.6 g/mol

IUPAC Name

1-butan-2-yl-2,4,6-triphenylpyridin-1-ium;thiocyanate

InChI

InChI=1S/C27H26N.CHNS/c1-3-21(2)28-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(28)24-17-11-6-12-18-24;2-1-3/h4-21H,3H2,1-2H3;3H/q+1;/p-1

InChI Key

XHOCBCQEFJJFDY-UHFFFAOYSA-M

Canonical SMILES

CCC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-]

Origin of Product

United States

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